molecular formula C5H4BBrFNO2 B1273221 5-Bromo-2-fluoropyridine-3-boronic acid CAS No. 501435-91-2

5-Bromo-2-fluoropyridine-3-boronic acid

Cat. No.: B1273221
CAS No.: 501435-91-2
M. Wt: 219.81 g/mol
InChI Key: YAXKWQSQZIVTFC-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoropyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H4BBrFNO2 and its molecular weight is 219.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Versatile Synthesis

    5-Bromo-2-fluoro-3-pyridylboronic acid is utilized for the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This involves a high-yield preparation through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by Suzuki reactions to create monosubstituted and disubstituted fluoropyridines, which can be further converted into pyridones (Sutherland & Gallagher, 2003).

  • Chemoselective Amination

    The compound is also involved in the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. This process includes catalytic amination conditions that preferentially substitute the bromide group, and under different conditions, other group substitutions can be achieved (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

  • Halodeboronation

    A related application is in the halodeboronation of aryl boronic acids, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile. This showcases the compound's potential in creating various aryl bromides and chlorides (Szumigala, Devine, Gauthier, & Volante, 2004).

Medical and Biological Applications

  • Antimicrobial Activity

    Novel derivatives synthesized from 5-bromo-2-fluoropyridine-3-boronic acid have been studied for antimicrobial activity. These compounds showed potential against various bacterial and fungal strains, indicating their significance in the development of new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).

  • Fluorescence Detection

    Boronic acid-functional lanthanide metal-organic frameworks (LMOFs), involving derivatives of this compound, are used for selective ratiometric fluorescence detection of fluoride ions. The modification of optical properties in LMOFs through boric acid demonstrates significant advancements in sensing technologies (Yang, Wang, Wang, & Yin, 2017).

  • Fluorescent Chemosensors

    Boronic acid, including derivatives from this compound, is utilized in developing fluorescent chemosensors. These sensors are instrumental in detecting carbohydrates, bioactive substances, and various ions, playing a vital role in disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-fluoropyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of various biologically active molecules .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .

Safety and Hazards

5-Bromo-2-fluoropyridine-3-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

Future Directions

Boronic acid-based linkages, such as those in 5-Bromo-2-fluoropyridine-3-boronic acid, are being explored for use in the development of vitrimers, a new class of polymers that combine the properties of thermoplastics and thermosets . These materials are designed to be easily recyclable and to have a longer lifetime, meeting the challenges imposed by growing environmental awareness .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-fluoropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and various organic halides. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes, which act as catalysts to promote the transmetalation process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in organic synthesisFor instance, this compound may influence cell signaling pathways, gene expression, and cellular metabolism by facilitating the synthesis of bioactive molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the Suzuki-Miyaura coupling reaction. This mechanism involves the oxidative addition of organic halides to palladium, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the new carbon-carbon bond. The compound’s interactions with palladium catalysts and organic halides are crucial for the success of this reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but its reactivity may decrease over time if exposed to moisture or air. Long-term effects on cellular function have not been extensively studied, but the compound’s stability is essential for consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. While specific dosage studies are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses. Careful dosage optimization is necessary to achieve desired outcomes without causing harm to the subjects .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, influencing metabolic flux and metabolite levels. These interactions are crucial for the successful formation of carbon-carbon bonds in various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound may interact with transporters or binding proteins that influence its localization and accumulation. Understanding these interactions is essential for optimizing its use in biochemical applications .

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKWQSQZIVTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382529
Record name 5-Bromo-2-fluoropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501435-91-2
Record name 5-Bromo-2-fluoropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoropyridine-3-boronic Acid (contains varying amounts of Anhydride)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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